molecular formula C17H17N3O2 B2748789 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-methylbenzamide CAS No. 2034566-11-3

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-methylbenzamide

Cat. No.: B2748789
CAS No.: 2034566-11-3
M. Wt: 295.342
InChI Key: XUGLYYCMFYNMGT-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C17H17N3O2 and its molecular weight is 295.342. The purity is usually 95%.
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Scientific Research Applications

Analytical and Spectral Studies of Furan-Containing Ligands

Research on furan ring-containing organic ligands has highlighted their synthesis, characterization, and chelating properties, particularly for metal complexation. Studies have demonstrated the potential antimicrobial activities of these compounds, indicating their relevance in medicinal chemistry and materials science. The synthesis of furan-containing ligands and their transition metal complexes, such as Cu2+, Co2+, Ni2+, Mn2+, and Zn2+, has been explored for their antibacterial activities against human pathogenic bacteria, showcasing the versatility of furan derivatives in developing new antimicrobial agents (Patel, 2020).

Antimycobacterial Activity of Pyranoquinoline Analogues

The development of novel hexahydro-2H-pyran[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, through a SnCl2·2H2O catalyzed one-pot Povarov reaction, has demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis. This research underscores the importance of furan derivatives in synthesizing compounds with potential applications in treating tuberculosis and other bacterial infections (Kantevari et al., 2011).

Synthesis and Characterization of Pyrazole Derivatives

Studies on the regioselective synthesis of 5-aminopyrazoles from amidrazones and activated nitriles have provided insights into the formation of pyrazole derivatives. This research has implications for the design of new compounds with potential biological activities, further expanding the applications of furan and pyrazole-containing compounds in pharmaceutical and materials chemistry (Aly et al., 2017).

Antibacterial, Antiurease, and Antioxidant Activities

The synthesis of novel 1,2,4-triazole Schiff base and amine derivatives containing the furan moiety has been investigated for their antibacterial, antiurease, and antioxidant activities. These compounds have shown effective antiurease and antioxidant activities, highlighting the potential of furan derivatives in developing new therapeutic agents with diverse biological activities (Sokmen et al., 2014).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-13-5-2-6-14(11-13)17(21)18-12-15(16-7-3-10-22-16)20-9-4-8-19-20/h2-11,15H,12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGLYYCMFYNMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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